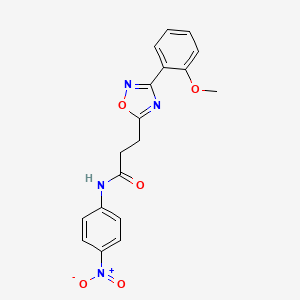
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPA is a derivative of the oxadiazole family and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of MNPA is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization, leading to the disruption of microtubule assembly and cell division. MNPA has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, MNPA has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA has several advantages when used in lab experiments, including its potent antitumor activity, anti-inflammatory and analgesic properties, and potential for the treatment of various diseases. However, MNPA also has several limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of MNPA, including the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of MNPA and to develop more efficient synthesis methods for the compound. Finally, the development of MNPA derivatives with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
In conclusion, MNPA is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of MNPA and to develop more efficient synthesis methods for the compound. Additionally, the development of MNPA derivatives with improved pharmacokinetic properties and reduced toxicity is an area of future research.
Métodos De Síntesis
MNPA can be synthesized through various methods, including the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate and nitrobenzene under reflux conditions. The resulting product is then reacted with 2-chloroacetyl chloride and sodium hydroxide to form MNPA. Other methods of synthesis include the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate and 4-nitrobenzoyl chloride in the presence of triethylamine and acetic anhydride.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPA has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MNPA has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-5-3-2-4-14(15)18-20-17(27-21-18)11-10-16(23)19-12-6-8-13(9-7-12)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRVQBGZOBAIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

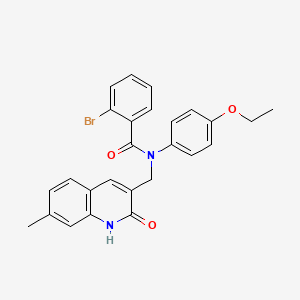
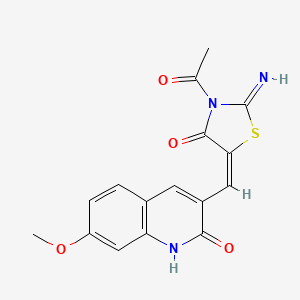
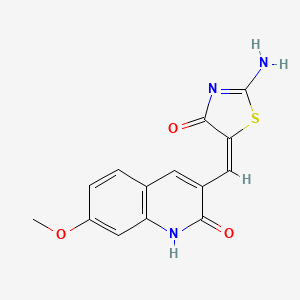
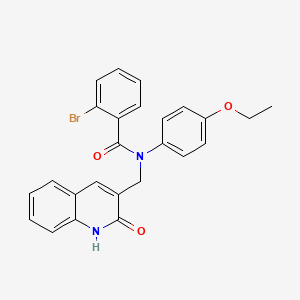
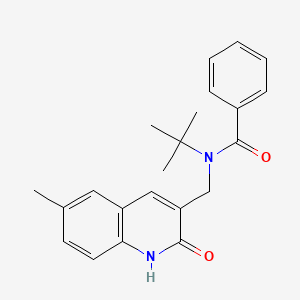

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
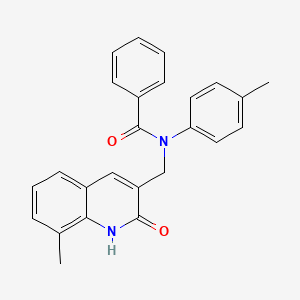
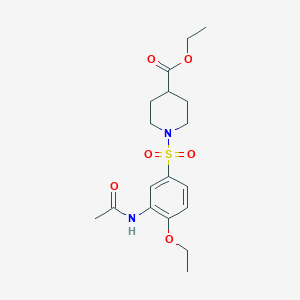
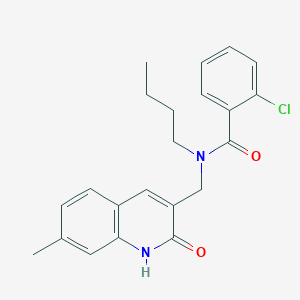
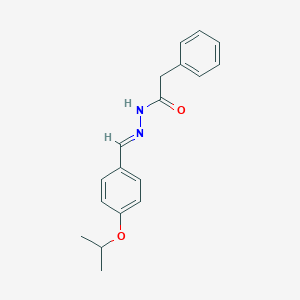
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7712341.png)

